![molecular formula C13H17N3S B14378368 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole CAS No. 89442-59-1](/img/structure/B14378368.png)
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a triazole ring, along with methylsulfanyl and phenyl groups, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methyl-1-(methylsulfanyl)-2-phenylpropylamine with triazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production .
Analyse Chemischer Reaktionen
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole can be compared to other similar compounds, such as:
1-Methyl-2-(methylsulfanyl)-1H-imidazole: This compound shares the methylsulfanyl group but has an imidazole ring instead of a triazole ring.
2-Methyl-1-(methylsulfanyl)-2-propanamine: This compound has a similar methylsulfanyl group but lacks the triazole ring.
Eigenschaften
CAS-Nummer |
89442-59-1 |
|---|---|
Molekularformel |
C13H17N3S |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
1-(2-methyl-1-methylsulfanyl-2-phenylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3S/c1-13(2,11-7-5-4-6-8-11)12(17-3)16-10-14-9-15-16/h4-10,12H,1-3H3 |
InChI-Schlüssel |
BIFODVIFYGFQOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(N2C=NC=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


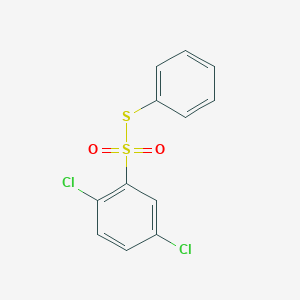
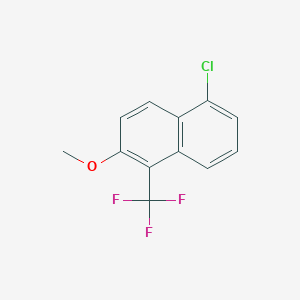
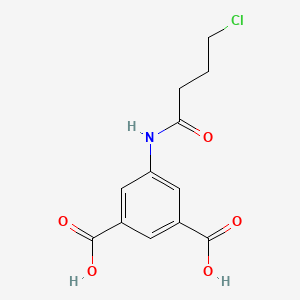
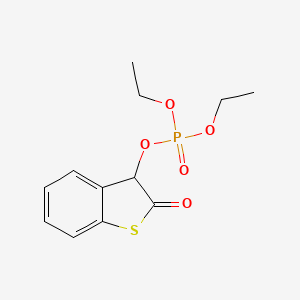
silane](/img/structure/B14378303.png)
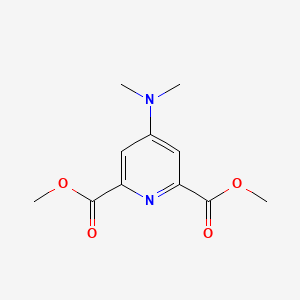
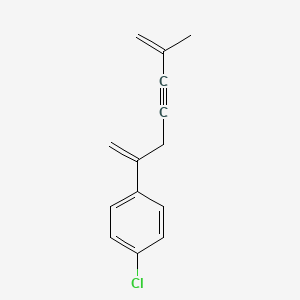
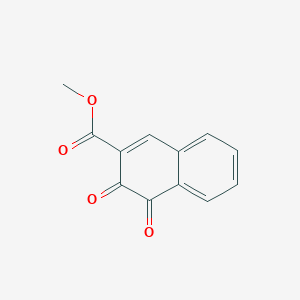
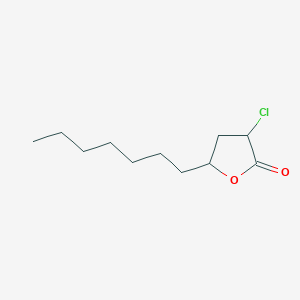

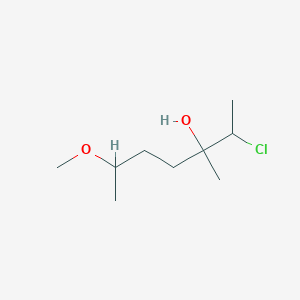

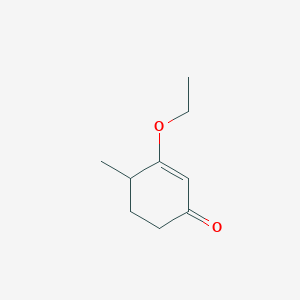
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)
